molecular formula C11H12N2O2 B3396445 3-(propan-2-yl)imidazo[1,5-a]pyridine-1-carboxylic acid CAS No. 1018516-78-3

3-(propan-2-yl)imidazo[1,5-a]pyridine-1-carboxylic acid

Cat. No.: B3396445
CAS No.: 1018516-78-3
M. Wt: 204.22 g/mol
InChI Key: DLOGDJFDUVGZKY-UHFFFAOYSA-N
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Description

3-(Propan-2-yl)imidazo[1,5-a]pyridine-1-carboxylic acid is a heterocyclic compound that features an imidazo[1,5-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(propan-2-yl)imidazo[1,5-a]pyridine-1-carboxylic acid typically involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . These methods allow for the construction of the imidazo[1,5-a]pyridine scaffold from readily available starting materials. For instance, cyclocondensation reactions can be performed using 1,3-diketones or malondialdehyde derivatives in the presence of suitable catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Propan-2-yl)imidazo[1,5-a]pyridine-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenated compounds for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethyl sulfoxide, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3-(propan-2-yl)imidazo[1,5-a]pyridine-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to downstream effects on cellular processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Propan-2-yl)imidazo[1,5-a]pyridine-1-carboxylic acid is unique due to its specific substitution pattern and the presence of the carboxylic acid functional group.

Properties

IUPAC Name

3-propan-2-ylimidazo[1,5-a]pyridine-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-7(2)10-12-9(11(14)15)8-5-3-4-6-13(8)10/h3-7H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLOGDJFDUVGZKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=C2N1C=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(propan-2-yl)imidazo[1,5-a]pyridine-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-(propan-2-yl)imidazo[1,5-a]pyridine-1-carboxylic acid
Reactant of Route 3
3-(propan-2-yl)imidazo[1,5-a]pyridine-1-carboxylic acid
Reactant of Route 4
3-(propan-2-yl)imidazo[1,5-a]pyridine-1-carboxylic acid
Reactant of Route 5
3-(propan-2-yl)imidazo[1,5-a]pyridine-1-carboxylic acid
Reactant of Route 6
3-(propan-2-yl)imidazo[1,5-a]pyridine-1-carboxylic acid

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